molecular formula C20H22N4O5S B2949145 2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170463-21-4

2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2949145
CAS RN: 1170463-21-4
M. Wt: 430.48
InChI Key: VMGNRPYWPZYNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

TAK-659 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro, and has also been found to be effective in animal models of cancer. Other areas of research where TAK-659 may have potential applications include autoimmune diseases, inflammatory diseases, and infectious diseases.

Mechanism Of Action

The mechanism of action of TAK-659 is not fully understood, but it is thought to involve the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule in immune cells, and its inhibition has been shown to have a wide range of effects on immune function. By inhibiting BTK, TAK-659 may be able to modulate immune responses in a way that is beneficial for the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have a wide range of biochemical and physiological effects. In addition to its effects on BTK, this compound has also been shown to inhibit other signaling molecules in immune cells, including AKT and ERK. TAK-659 has also been found to modulate the production of cytokines, which are important signaling molecules in the immune system. These effects may contribute to the compound's potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One of the advantages of using TAK-659 in lab experiments is its specificity for BTK. This compound has been found to be highly selective for BTK, which means that it may have fewer off-target effects than other compounds that target this protein. However, one limitation of using TAK-659 is its relatively low solubility in aqueous solutions, which may make it more difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on TAK-659. One area of research that is currently being explored is the use of this compound in combination with other drugs for the treatment of cancer. Another area of research that may be promising is the use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify any potential side effects or limitations to its use.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,4-trimethoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction produces 2,3,4-trimethoxy-N-(4-aminophenyl)benzenesulfonamide, which is then reacted with 6-methylpyridazin-3-amine to produce 2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, or TAK-659.

properties

IUPAC Name

2,3,4-trimethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-5-12-18(23-22-13)21-14-6-8-15(9-7-14)24-30(25,26)17-11-10-16(27-2)19(28-3)20(17)29-4/h5-12,24H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGNRPYWPZYNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

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